
7-methyl-2H-chromene-3-carboxylic acid
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Overview
Description
7-Methyl-2H-chromene-3-carboxylic acid is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. . The specific structure of this compound includes a chromene core with a methyl group at the 7th position and a carboxylic acid group at the 3rd position, making it a valuable compound for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2H-chromene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C can yield the desired chromene derivative . Another method involves the use of rhodium(III)-catalyzed redox-neutral cascade C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones as a three-carbon source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group at position 3 undergoes nucleophilic acyl substitution.
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Mechanism : The acid group reacts with alcohols or amines via activation by coupling agents (e.g., DCC), forming esters or amides.
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Applications : These derivatives serve as intermediates in drug discovery and fluorescent probes.
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes substitution at positions 5 and 8.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-7-methyl-2H-chromene-3-carboxylic acid | |
Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo-7-methyl-2H-chromene-3-carboxylic acid | |
Friedel-Crafts | AlCl₃, acyl halides/alkyl halides | 5-Acyl/alkyl derivatives |
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Regioselectivity : Substitution occurs preferentially at the para position relative to the methyl group (position 7).
Oxidation and Reduction
The chromene double bond and functional groups participate in redox reactions.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Oxidation | KMnO₄, H₂O, acidic conditions | 7-Methyl-3-carboxycoumarin-2,5-dione | |
Reduction | NaBH₄, EtOH, RT | Dihydro-7-methyl-2H-chromene-3-carboxylic acid |
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Oxidation : The chromene double bond is cleaved to form a diketone structure.
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Reduction : The pyran ring’s double bond is hydrogenated, yielding a saturated derivative.
Decarboxylation
Thermal or basic conditions induce decarboxylation.
Reaction Type | Reagents/Conditions | Product | Reference |
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Thermal | Heating >200°C | 7-Methyl-2H-chromene | |
Basic | NaOH, Δ | 7-Methyl-2H-chromene + CO₂ |
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Mechanism : Loss of CO₂ occurs via a six-membered transition state, forming the parent chromene.
Ring-Opening Reactions
The lactone ring undergoes nucleophilic attack under basic conditions.
Reaction Type | Reagents/Conditions | Product | Reference |
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Hydrazinolysis | Hydrazine hydrate, EtOH, reflux | Salicylaldehyde azine derivatives |
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Example : Reaction with hydrazine yields azine products via chromene ring cleavage and recondensation .
Cross-Coupling Reactions
Functionalization via metal-catalyzed coupling (requires synthetic modification).
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | 3-Aryl-7-methyl-2H-chromene derivatives |
Scientific Research Applications
7-Methyl-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-methyl-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Coumarin: A parent compound with a similar chromene structure but without the methyl and carboxylic acid groups.
7-Hydroxy-4-methylcoumarin: Similar to 7-methyl-2H-chromene-3-carboxylic acid but with a hydroxyl group at the 7th position instead of a carboxylic acid group.
2H-Chromene-3-carboxylic acid: Lacks the methyl group at the 7th position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups enhances its reactivity and potential for diverse applications .
Biological Activity
7-Methyl-2H-chromene-3-carboxylic acid (also known as 7-methyl coumarin-3-carboxylic acid) is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological potential, antioxidant capabilities, and effects on various cellular processes.
This compound is part of the coumarin family, characterized by a benzopyrone structure. Its molecular formula is C11H10O4, and it exhibits a variety of functional groups that contribute to its biological activity.
Pharmacological Potential
1. Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of this compound may serve as potential lead compounds in the development of anti-inflammatory and analgesic drugs. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
2. Antioxidant Activity
The compound has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, making it a candidate for formulations aimed at preventing oxidative damage in cells. This activity is particularly relevant in the food and cosmetic industries, where oxidative stability is crucial .
3. Anticancer Properties
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, assays conducted on squamous cell carcinoma (SCC) lines revealed that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Mechanistic Insights
1. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes associated with disease processes. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance AChE inhibition potency.
2. Interaction with Cellular Pathways
Studies have explored how this compound interacts with key signaling pathways involved in cellular metabolism and inflammation. It has been reported that this compound can modulate pathways related to macrophage migration inhibitory factor (MIF), which plays a critical role in inflammatory responses and cancer progression .
Table 1: Biological Activities of this compound
Table 2: Structure-Activity Relationship of AChE Inhibitors
Compound | Position 6 Substituent | Position 7 Substituent | Inhibition Ratio (%) |
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7a | H | H | 71.11 ± 0.94 |
7b | Me | H | 85.71 ± 1.66 |
8e | OMe | H | 86.68 ± 2.18 |
Case Studies
Case Study 1: Anticancer Activity
In a recent study evaluating the cytotoxicity of various coumarin derivatives, including this compound, researchers found that it exhibited superior cytotoxic effects against SCC-9 cells compared to standard chemotherapy agents like carboplatin. The IC50 values indicated a promising therapeutic index for further development .
Case Study 2: AChE Inhibition in Alzheimer’s Disease
A series of experiments were conducted to assess the AChE inhibitory activity of several derivatives of coumarin compounds, including those based on the structure of this compound. The results demonstrated that certain modifications significantly enhanced inhibition rates, suggesting potential applications in Alzheimer's disease therapy .
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
7-methyl-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-7-2-3-8-5-9(11(12)13)6-14-10(8)4-7/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
XQYVMEMRJSGDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(CO2)C(=O)O |
Origin of Product |
United States |
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